molecular formula C8H14N6 B3290479 6-Piperidin-4-yl-[1,3,5]triazine-2,4-diamine CAS No. 865074-90-4

6-Piperidin-4-yl-[1,3,5]triazine-2,4-diamine

Cat. No.: B3290479
CAS No.: 865074-90-4
M. Wt: 194.24 g/mol
InChI Key: MRQNGLFOTUOBAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Piperidin-4-yl-[1,3,5]triazine-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanoguanidine with piperidine in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 70-80°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the product . Additionally, the purification process often involves recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Piperidin-4-yl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while substitution reactions can produce a variety of substituted triazines .

Comparison with Similar Compounds

Uniqueness: Its versatility in undergoing different chemical reactions also makes it a valuable compound for synthetic chemistry .

Properties

IUPAC Name

6-piperidin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N6/c9-7-12-6(13-8(10)14-7)5-1-3-11-4-2-5/h5,11H,1-4H2,(H4,9,10,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQNGLFOTUOBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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